molecular formula C14H14F3NO B13055223 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13055223
M. Wt: 269.26 g/mol
InChI Key: QZXDGKXVJBUBKN-UHFFFAOYSA-N
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Description

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile (CAS 2135331-93-8) is an advanced chemical intermediate with significant promise in medicinal chemistry and pharmaceutical research . This benzonitrile derivative is characterized by its molecular formula of C14H14F3NO and a molecular weight of 269.27 g/mol . Its structure incorporates a trifluoromethyl (-CF3) group, a key pharmacophore known to enhance the properties of drug molecules by improving metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The concurrent presence of a cyclobutyl group and a hydroxymethyl linker provides a versatile handle for further synthetic modification and can be critical for specific interactions with biological targets. Compounds within this structural family have been investigated as modulators of biological receptors, highlighting their relevance in the development of new therapeutic agents . The specific stereochemistry and substitution pattern make this compound a valuable scaffold for constructing potential drug candidates aimed at a variety of disease pathways. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

4-[cyclobutyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H14F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9,13,19H,2-4H2,1H3

InChI Key

QZXDGKXVJBUBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of a suitable benzonitrile derivative. This process can be catalyzed by nickel or other transition metals under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine .

Scientific Research Applications

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile C₁₅H₁₅F₃N₂O 320.29 (calc.) Cyclobutyl(hydroxy)methyl, methyl, CF₃ Moderate polarity (hydroxy group), steric hindrance (cyclobutyl), metabolic stability (CF₃)
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile (42a) C₁₂H₁₀F₃N₅ 267.1 Pyrazole, CF₃, amino High solubility (polar pyrazole), GLUT1 inhibitor activity (IC₅₀ < 1 µM)
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate C₂₀H₂₀FN₃O₂ 369.39 Cyclopropylmethyl, amino, fluorophenyl Enhanced selectivity (chiral center), fluorophenyl improves bioavailability
4-(2-Acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)benzonitrile C₁₆H₁₀F₃NO₃ 321.25 Acetyl, hydroxy phenoxy, CF₃ Reduced solubility (acetyl), hydrogen bonding (hydroxy phenoxy)
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide C₂₀H₂₃FN₂O₂·HBr 423.3 Dimethylamino, fluorophenyl, hydroxybutyl Quaternary ammonium salt (enhanced solubility), CNS-targeted activity
4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile (B66) C₁₈H₁₆F₃N₃O₅ 411.33 Nitrophenoxy, dihydroxypropylamino, CF₃ Nitro group enhances reactivity (electron-deficient aromatic ring)

Key Observations:

Substituent Effects on Solubility :

  • The hydroxymethyl group in the target compound improves solubility compared to acetyl-substituted analogs (e.g., ). However, pyrazole-containing derivatives (e.g., 42a ) exhibit superior aqueous solubility due to their polar heterocyclic structure.
  • Quaternary ammonium salts (e.g., ) demonstrate enhanced solubility but may face challenges in blood-brain barrier penetration.

Biological Activity :

  • The CF₃ group, common across all compounds, contributes to metabolic stability and ligand-receptor binding via hydrophobic interactions.
  • Pyrazole derivatives (e.g., 42a ) show potent inhibitory activity against GLUT1, while chiral analogs (e.g., ) exhibit improved target selectivity.

Electron-withdrawing nitro groups (e.g., B66 ) enhance electrophilicity, which may improve covalent binding to target proteins.

Research Implications

The structural diversity of benzonitrile derivatives underscores the importance of substituent optimization for therapeutic applications. For instance:

  • Cyclobutyl vs. Cyclopropyl : The larger cyclobutyl group in the target compound may improve target engagement in sterically demanding binding pockets compared to cyclopropyl analogs .
  • Hydroxy vs.
  • Trifluoromethyl Positioning : The 2-position CF₃ in the target compound may confer distinct electronic effects compared to 3- or 4-positioned CF₃ groups in other analogs .

Biological Activity

4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group, a cyclobutyl moiety, and a benzonitrile framework. The presence of these functional groups is believed to influence its biological activity significantly.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, which can lead to increased bioactivity.

Key Biological Activities

  • Anticancer Activity : Some derivatives of benzonitrile compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, studies on related compounds indicate moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammation and cancer progression .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have reported IC50 values indicating varying degrees of enzyme inhibition, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary screenings suggest that similar compounds exhibit activity against Mycobacterium tuberculosis and other pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

1. Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various benzonitrile derivatives on MCF-7 breast cancer cells. The results indicated that modifications at the trifluoromethyl position significantly influenced cytotoxicity, with some derivatives showing IC50 values as low as 10 µM .

2. Enzyme Inhibition Studies

In another investigation focusing on AChE and BChE inhibition, compounds structurally related to 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile showed promising results with IC50 values ranging from 5 µM to 20 µM depending on the specific substitution patterns on the aromatic rings .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AChE Inhibition3b10.4
BChE Inhibition3e5.4
CytotoxicityMCF-710
AntimicrobialM. tuberculosis<20

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